molecular formula C10H8ClNO B13953551 3-(2-Chloropropanoyl)benzonitrile CAS No. 83070-13-7

3-(2-Chloropropanoyl)benzonitrile

Cat. No.: B13953551
CAS No.: 83070-13-7
M. Wt: 193.63 g/mol
InChI Key: UARINMNUBWFOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropropanoyl)benzonitrile: is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 2-chloropropanoyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropropanoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 2-chloropropionyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloropropanoyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of the nitrile group and the 2-chloropropanoyl group allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can act as an alkylating agent, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 3-(2-Chloropropanoyl)benzonitrile is unique due to the combination of the benzonitrile and 2-chloropropanoyl groups, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

83070-13-7

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-(2-chloropropanoyl)benzonitrile

InChI

InChI=1S/C10H8ClNO/c1-7(11)10(13)9-4-2-3-8(5-9)6-12/h2-5,7H,1H3

InChI Key

UARINMNUBWFOHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.